molecular formula C13H11F2N3O B5755557 1-(2,4-difluorophenyl)-3-(3-methylpyridin-2-yl)urea

1-(2,4-difluorophenyl)-3-(3-methylpyridin-2-yl)urea

Cat. No.: B5755557
M. Wt: 263.24 g/mol
InChI Key: XNGFBNPAHMGABQ-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-(3-methylpyridin-2-yl)urea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a difluorophenyl group and a methylpyridinyl group attached to a urea moiety

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(3-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c1-8-3-2-6-16-12(8)18-13(19)17-11-5-4-9(14)7-10(11)15/h2-7H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGFBNPAHMGABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-difluorophenyl)-3-(3-methylpyridin-2-yl)urea typically involves the reaction of 2,4-difluoroaniline with 3-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-3-(3-methylpyridin-2-yl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-(3-methylpyridin-2-yl)urea has found applications in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-3-(3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)-3-(3-methylpyridin-2-yl)urea can be compared with other similar compounds, such as:

    1-(2,4-Difluorophenyl)-3-(2-methylpyridin-3-yl)urea: This compound has a similar structure but with a different position of the methyl group on the pyridine ring.

    1-(2,4-Difluorophenyl)-3-(4-methylpyridin-2-yl)urea: This compound has the methyl group on the 4-position of the pyridine ring.

    1-(2,4-Difluorophenyl)-3-(3-chloropyridin-2-yl)urea: This compound has a chlorine atom instead of a methyl group on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

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